6-phospho-2-dehydro-D-gluconate(1-)

Description

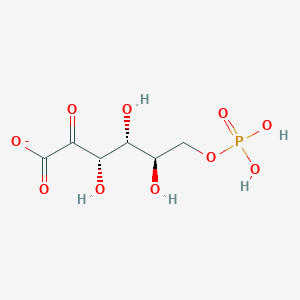

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O10P- |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoate |

InChI |

InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+/m1/s1 |

InChI Key |

ZKUSPPOKDDRMIU-JJYYJPOSSA-M |

SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of 2-Keto-6-Phosphogluconate in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 2-keto-6-phosphogluconate is a critical step in the Entner-Doudoroff (ED) pathway, a central metabolic route for carbohydrate catabolism in many bacteria.[1][2] This pathway is particularly prominent in Gram-negative bacteria such as Pseudomonas and Zymomonas mobilis, and it also occurs in certain Gram-positive bacteria and archaea.[1] Unlike the more common Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway has a unique set of enzymes and a different energy yield, producing one molecule of ATP, one NADH, and one NADPH per molecule of glucose catabolized.[1] Understanding the intricacies of this pathway, its key enzymes, and its regulation is paramount for various applications, including metabolic engineering, the development of novel antimicrobial agents, and the production of bio-based chemicals. This guide provides a comprehensive overview of the biosynthesis of 2-keto-6-phosphogluconate, detailing the enzymatic reactions, kinetic parameters, experimental protocols, and regulatory networks.

The Core Pathway: From Glucose-6-Phosphate to 2-Keto-6-Phosphogluconate

The formation of 2-keto-6-phosphogluconate from glucose-6-phosphate involves two key enzymatic steps:

-

Oxidation of Glucose-6-Phosphate: The pathway is initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH) , which catalyzes the NADP+-dependent oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. This lactone is then hydrolyzed, either spontaneously or by a lactonase, to form 6-phosphogluconate.

-

Dehydration of 6-Phosphogluconate: The subsequent and defining step is the dehydration of 6-phosphogluconate, catalyzed by 6-phosphogluconate dehydratase (6PGDH) , to yield the target molecule, 2-keto-6-phosphogluconate.[1]

This 2-keto-6-phosphogluconate is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, which can enter the lower stages of glycolysis.[3]

Quantitative Data on Key Enzymes

The efficiency and regulation of the 2-keto-6-phosphogluconate biosynthesis are dictated by the kinetic properties of its core enzymes. The following tables summarize key kinetic parameters for glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase from various bacterial species.

Table 1: Kinetic Parameters of Bacterial Glucose-6-Phosphate Dehydrogenase (G6PDH)

| Bacterial Species | Substrate | Km (mM) | Vmax (U/mg) | Coenzyme | Reference |

| Corynebacterium glutamicum | Glucose-6-Phosphate | - | - | NADP+ | [4] |

| Corynebacterium glutamicum | NADP+ | - | - | - | [4] |

| Haloferax volcanii | Glucose | 2.2 ± 0.2 | 174 ± 5 | NADP+ | [5] |

| Haloferax volcanii | NADP+ | 0.09 ± 0.01 | 215 ± 10 | - | [5] |

Table 2: Kinetic Parameters of Bacterial 6-Phosphogluconate Dehydrogenase (6PGDH)

| Bacterial Species | Substrate | Km (mM) | Vmax (U/mg) | Coenzyme | Reference |

| Corynebacterium glutamicum | 6-Phosphogluconate | - | - | NADP+ | [4][6] |

| Corynebacterium glutamicum | NADP+ | - | - | - | [4][6] |

| Haloferax volcanii | D-Gluconate | 3.2 ± 0.4 | 20.4 ± 1.2 | - | [5] |

| Unspecified Bacterium | 6-Phospho-D-gluconate | 0.95 | - | NAD+ | [7] |

| Unspecified Bacterium | NAD+ | 0.32 | - | - | [7] |

Experimental Protocols

Accurate characterization of the 2-keto-6-phosphogluconate biosynthesis pathway relies on robust experimental methodologies. This section provides detailed protocols for key experiments.

Protocol 1: Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol is adapted from standard spectrophotometric methods for measuring G6PDH activity.

Principle: The activity of G6PDH is determined by monitoring the reduction of NADP+ to NADPH, which is measured by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.

-

Substrate Solution: 10 mM Glucose-6-Phosphate (G6P).

-

Coenzyme Solution: 10 mM NADP+.

-

Bacterial Cell Extract: Prepared by sonication or enzymatic lysis of bacterial cells, followed by centrifugation to obtain a clear supernatant.

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing:

-

850 µl Assay Buffer

-

50 µl 10 mM NADP+

-

50 µl Bacterial Cell Extract

-

-

Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADP+ reduction.

-

Initiate the reaction by adding 50 µl of 10 mM G6P solution and mix immediately by inverting the cuvette.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

One unit of G6PDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified conditions. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.

Protocol 2: Assay for 6-Phosphogluconate Dehydratase (6PGDH) Activity

This protocol is a coupled enzyme assay to determine 6PGDH activity.

Principle: The product of the 6PGDH reaction, 2-keto-6-phosphogluconate, is cleaved by an excess of KDPG aldolase to produce pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate Solution: 10 mM 6-Phosphogluconate.

-

Coupling Enzyme Solution: A mixture containing KDPG aldolase (e.g., 10 units/ml) and lactate dehydrogenase (e.g., 20 units/ml).

-

NADH Solution: 5 mM NADH.

-

Bacterial Cell Extract: Prepared as described in Protocol 1.

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing:

-

800 µl Assay Buffer

-

50 µl 5 mM NADH

-

50 µl Coupling Enzyme Solution

-

50 µl Bacterial Cell Extract

-

-

Incubate the mixture at the desired temperature for 5 minutes.

-

Initiate the reaction by adding 50 µl of 10 mM 6-phosphogluconate solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

One unit of 6PGDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-keto-6-phosphogluconate per minute under the specified conditions.

Protocol 3: Metabolite Extraction and Quantification of 2-Keto-6-Phosphogluconate

This protocol describes the extraction of intracellular metabolites from bacterial cells and their quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolite Extraction:

-

Rapidly quench the metabolism of a bacterial cell culture by adding a cold quenching solution (e.g., 60% methanol at -40°C).

-

Harvest the cells by centrifugation at a low temperature.

-

Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Lyse the cells using sonication or bead beating while keeping the sample on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

Quantification by LC-MS/MS:

-

Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the metabolites on a suitable chromatography column (e.g., a HILIC or reversed-phase column).

-

Detect and quantify 2-keto-6-phosphogluconate using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transition.

-

Use a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathways and Regulation

The biosynthesis of 2-keto-6-phosphogluconate is tightly regulated to meet the metabolic needs of the cell. In Escherichia coli, the expression of the edd and eda genes, encoding 6-phosphogluconate dehydratase and KDPG aldolase respectively, is controlled by several regulators.[8][9][10] The GntR repressor controls the induction of the edd-eda operon in the presence of gluconate.[8][9] Furthermore, the transcription of eda is initiated from multiple promoters, allowing for its induction under different conditions, including growth on glucuronate and phosphate limitation.[8]

Below is a DOT script for a Graphviz diagram illustrating the core biosynthesis pathway and its regulation in E. coli.

Caption: Biosynthesis pathway of 2-keto-6-phosphogluconate and its regulation by GntR in E. coli.

Experimental and Logical Workflows

To effectively study this pathway, a structured experimental workflow is essential. The following diagram illustrates a typical workflow for characterizing the biosynthesis of 2-keto-6-phosphogluconate in a bacterial strain.

Caption: A typical experimental workflow for studying the 2-keto-6-phosphogluconate biosynthesis pathway.

The Entner-Doudoroff pathway does not operate in isolation. Its activity is intricately linked with other central metabolic pathways, such as the pentose phosphate pathway and glycolysis. The following diagram illustrates these logical relationships.

Caption: Interplay of the Entner-Doudoroff pathway with other central metabolic routes.

Conclusion

The biosynthesis of 2-keto-6-phosphogluconate via the Entner-Doudoroff pathway represents a significant route of carbon metabolism in a diverse range of bacteria. A thorough understanding of the enzymes, their kinetics, and the regulatory networks governing this pathway is crucial for advancing research in microbiology, biotechnology, and drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore the intricacies of this vital metabolic pathway and leverage this knowledge for innovative applications.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ou.edu [ou.edu]

- 4. Kinetic properties of the glucose-6-phosphate and 6-phosphogluconate dehydrogenases from Corynebacterium glutamicum and their application for predicting pentose phosphate pathway flux in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. nipro.co.jp [nipro.co.jp]

- 8. Multiple Regulators Control Expression of the Entner-Doudoroff Aldolase (Eda) of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

The Central Role of 6-Phospho-2-dehydro-D-gluconate in Microbial Carbon Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a pivotal intermediate in microbial carbon metabolism, primarily associated with the Entner-Doudoroff (ED) pathway. This pathway represents a crucial alternative to the more commonly known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways for the catabolism of carbohydrates. The production and subsequent cleavage of KDPG are hallmark reactions of the ED pathway, which is prevalent in many Gram-negative bacteria and some Gram-positive bacteria and archaea. This technical guide provides an in-depth exploration of the function of 6-phospho-2-dehydro-D-gluconate, the enzymes responsible for its metabolism, and its significance in the broader context of microbial physiology and adaptation. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic and regulatory networks to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Entner-Doudoroff Pathway and its Key Intermediate

The Entner-Doudoroff (ED) pathway is a streamlined metabolic route for the oxidation of glucose and other sugar acids.[1] It is particularly prominent in bacteria that lack phosphofructokinase, a key enzyme of glycolysis.[2] The pathway is characterized by a unique set of enzymatic reactions that converge on the formation and subsequent cleavage of 6-phospho-2-dehydro-D-gluconate (KDPG). This intermediate serves as the substrate for KDPG aldolase, which splits it into pyruvate and glyceraldehyde-3-phosphate, linking the ED pathway to lower glycolysis and the tricarboxylic acid (TCA) cycle. The net energy yield of the ED pathway is one molecule of ATP, one NADH, and one NADPH per molecule of glucose, distinguishing it from the two ATP and two NADH molecules generated in glycolysis.[1]

The Enzymatic Machinery of KDPG Metabolism

The metabolism of 6-phospho-2-dehydro-D-gluconate is orchestrated by two key enzymes that define the core of the Entner-Doudoroff pathway.

Formation of 6-Phospho-2-dehydro-D-gluconate: 6-Phosphogluconate Dehydratase (Edd)

6-Phosphogluconate dehydratase (EC 4.2.1.12) catalyzes the dehydration of 6-phosphogluconate to yield 6-phospho-2-dehydro-D-gluconate.[3] This irreversible reaction is the committed step of the ED pathway. The enzyme is typically a monomer or homodimer and contains an iron-sulfur cluster that is essential for its catalytic activity and renders it sensitive to oxidative stress.[3]

Cleavage of 6-Phospho-2-dehydro-D-gluconate: 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda)

2-Keto-3-deoxy-6-phosphogluconate aldolase (EC 4.1.2.14) performs a retro-aldol cleavage of KDPG, yielding pyruvate and glyceraldehyde-3-phosphate.[4] This reaction is reversible and mechanistically classified as a Class I aldolase, utilizing a lysine residue in the active site to form a Schiff base intermediate with the substrate.[4]

Quantitative Data on Key Enzymes

The kinetic parameters of 6-phosphogluconate dehydratase and KDPG aldolase vary across different microbial species, reflecting their adaptation to diverse ecological niches. A summary of available quantitative data is presented below.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH |

| 6-Phosphogluconate Dehydratase (Edd) | Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | - | 8.0 |

| KDPG Aldolase (Eda) | Escherichia coli | KDPG | 0.1 ± 0.02 | - | 80 ± 2 | 8.2 |

| Escherichia coli | KDPGal | 0.2 ± 0.01 | - | 4 ± 0.1 | 7.5 | |

| Thermatoga maritima | KHO | 200 ± 30 | - | 0.40 ± 0.05 | - |

KDPGal: 2-keto-3-deoxy-6-phosphogalactonate; KHO: 2-keto-4-hydroxyoctonoate. Data compiled from various sources.[5]

Metabolic Significance and Regulation

The flux through the Entner-Doudoroff pathway, and consequently the turnover of 6-phospho-2-dehydro-D-gluconate, is tightly regulated to meet the metabolic demands of the cell.

Central Role in Carbon Source Utilization

In many bacteria, particularly in the genus Pseudomonas, the ED pathway is the primary route for glucose catabolism.[6][7] It is also essential for the utilization of other carbon sources, such as gluconate and sugar acids, which are abundant in various environments, including the mammalian gut and plant rhizospheres.[8][9]

Transcriptional Regulation of the ED Pathway

The expression of the edd and eda genes is often coordinately regulated by transcriptional regulators that sense the availability of specific carbon sources.

-

In Escherichia coli , the GntR regulon controls the expression of genes involved in gluconate catabolism, including the edd and eda genes.[8]

-

In Pseudomonas species , a more complex regulatory network involving multiple transcriptional regulators, such as HexR and GntR, governs the expression of the ED pathway genes in response to various sugars and sugar acids.[7][10] HexR typically acts as a repressor of the zwf (glucose-6-phosphate dehydrogenase), pgl (6-phosphogluconolactonase), eda, and edd genes, with 2-keto-3-deoxy-6-phosphogluconate (KDPG) acting as an inducer that releases HexR-mediated repression.[10] GntR, in turn, regulates the expression of gluconate permease (GntP) and its own expression, with gluconate and 6-phosphogluconate serving as inducers.[7]

Experimental Protocols

The study of 6-phospho-2-dehydro-D-gluconate and its associated enzymes relies on robust and reproducible experimental methods.

Assay of 6-Phosphogluconate Dehydratase (Edd) Activity

A continuous spectrophotometric coupled assay is commonly used to measure Edd activity.[5] The production of KDPG is coupled to its cleavage by an excess of KDPG aldolase (Eda), and the resulting pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 8.0, containing 5 mM MgCl₂

-

6-Phosphogluconate (substrate): 10 mM stock solution

-

NADH: 10 mM stock solution

-

KDPG aldolase (coupling enzyme): ~10 U/mL

-

Lactate dehydrogenase (coupling enzyme): ~20 U/mL

-

Enzyme sample (containing Edd)

Procedure:

-

In a cuvette, combine 800 µL of Assay Buffer, 20 µL of 10 mM NADH, 10 µL of KDPG aldolase, and 10 µL of lactate dehydrogenase.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding 100 µL of 10 mM 6-phosphogluconate.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADH oxidation is proportional to the Edd activity.

Assay of KDPG Aldolase (Eda) Activity

Similar to the Edd assay, Eda activity is typically measured using a continuous spectrophotometric coupled assay.[11] The cleavage of KDPG produces pyruvate, which is then measured using lactate dehydrogenase and monitoring NADH oxidation.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

KDPG (substrate): 10 mM stock solution

-

NADH: 10 mM stock solution

-

Lactate dehydrogenase (coupling enzyme): ~20 U/mL

-

Enzyme sample (containing Eda)

Procedure:

-

In a cuvette, combine 850 µL of Assay Buffer, 20 µL of 10 mM NADH, and 10 µL of lactate dehydrogenase.

-

Incubate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding 100 µL of 10 mM KDPG.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation is proportional to the Eda activity.

¹³C-Metabolic Flux Analysis

To quantify the in vivo flux through the Entner-Doudoroff pathway, ¹³C-metabolic flux analysis (¹³C-MFA) is a powerful technique.[12] Microorganisms are cultured on a ¹³C-labeled carbon source, such as [1-¹³C]glucose. The distribution of the ¹³C label in proteinogenic amino acids, which are derived from central metabolic intermediates, is then determined by mass spectrometry or NMR. By analyzing these labeling patterns, the relative contributions of the different central carbon metabolic pathways, including the ED pathway, can be calculated. For example, the cleavage of KDPG derived from [1-¹³C]glucose results in unlabeled pyruvate and [3-¹³C]glyceraldehyde-3-phosphate, leading to a specific labeling pattern in alanine (derived from pyruvate) and other amino acids.

Broader Implications and Future Directions

The central role of 6-phospho-2-dehydro-D-gluconate and the Entner-Doudoroff pathway in the metabolism of many microorganisms, including pathogenic and industrially relevant species, makes it an attractive target for various applications.

-

Drug Development: As the ED pathway is essential for the growth of some pathogenic bacteria on specific carbon sources found in the host, the enzymes involved in KDPG metabolism, such as Edd and Eda, represent potential targets for the development of novel antimicrobial agents.

-

Metabolic Engineering: Understanding the regulation and flux through the ED pathway is crucial for the metabolic engineering of microorganisms for the production of biofuels and other valuable chemicals. For instance, redirecting carbon flux through the ED pathway can be advantageous for the production of compounds derived from pyruvate or for optimizing the cellular redox balance.[13]

Future research will likely focus on a more detailed characterization of the regulatory networks controlling the ED pathway in a wider range of microorganisms, the discovery of novel inhibitors for the key enzymes, and the exploitation of this pathway for synthetic biology applications.

Conclusion

6-Phospho-2-dehydro-D-gluconate is more than just a metabolic intermediate; it is a key molecule that defines a major route of carbon metabolism in a significant portion of the microbial world. Its formation and cleavage are central to the Entner-Doudoroff pathway, a pathway of great importance for microbial adaptation, pathogenesis, and biotechnological applications. A thorough understanding of the biochemistry, regulation, and quantification of the flux through this intermediate is essential for advancing our knowledge of microbial metabolism and for harnessing its potential for human benefit. This guide provides a foundational resource for researchers to delve into the fascinating world of this pivotal molecule.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. Characterization of the Entner-Doudoroff pathway in Pseudomonas aeruginosa catheter-associated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Covalent intermediate trapped in 2-keto-3-deoxy-6- phosphogluconate (KDPG) aldolase structure at 1.95-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of GntR as regulator of the glucose metabolism in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutation in the edd gene encoding the 6-phosphogluconate dehydratase of Pseudomonas chlororaphis O6 impairs root colonization and is correlated with reduced induction of systemic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tycmhoffman.com [tycmhoffman.com]

- 12. Large-Scale 13C Flux Profiling Reveals Conservation of the Entner-Doudoroff Pathway as a Glycolytic Strategy among Marine Bacteria That Use Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of an Entner–Doudoroff pathway-activated Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Formation of 6-Phospho-2-dehydro-D-gluconate from 6-Phosphogluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 6-phosphogluconate to 6-phospho-2-dehydro-D-gluconate, a key reaction in the Entner-Doudoroff (ED) pathway. This document details the enzyme responsible, its kinetic properties, relevant experimental protocols, and its role in metabolic pathways.

Introduction

The enzymatic dehydration of 6-phosphogluconate to 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a critical step in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many prokaryotes. The enzyme catalyzing this reaction is 6-phosphogluconate dehydratase (EDD) (EC 4.2.1.12). Understanding the function and regulation of this enzyme is crucial for research in microbiology, metabolic engineering, and as a potential target for antimicrobial drug development.

The ED pathway is particularly prominent in Gram-negative bacteria such as Pseudomonas, Azotobacter, and Rhizobium, but is also found in some Gram-positive bacteria and archaea.[1] It is a more ancient pathway for glucose catabolism compared to the Embden-Meyerhof-Parnas (glycolysis) pathway.

The Enzyme: 6-Phosphogluconate Dehydratase (EDD)

6-phosphogluconate dehydratase is a hydro-lyase that catalyzes the dehydration of 6-phospho-D-gluconate to form 2-dehydro-3-deoxy-6-phospho-D-gluconate and water. This irreversible reaction commits the substrate to the ED pathway.

Reaction: 6-Phospho-D-gluconate ⇌ 2-Dehydro-3-deoxy-6-phospho-D-gluconate + H₂O

Quantitative Data on 6-Phosphogluconate Dehydratase

The kinetic properties of 6-phosphogluconate dehydratase can vary between different organisms. The following table summarizes the available quantitative data for the enzyme from various sources.

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |

| Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | 8.0 | 37 |

| Haloferax volcanii | 2-Keto-3-deoxy-6-phosphogluconate (reverse reaction) | 0.29 ± 0.03 | 209 ± 12 | ~7.0 | Not specified |

| Zymomonas mobilis | 6-Phosphogluconate | Not specified | Not specified | Not specified | Not specified |

| Escherichia coli | 6-Phosphogluconate | Not specified | Not specified | Not specified | Not specified |

Metabolic Pathway: The Entner-Doudoroff Pathway

The formation of 6-phospho-2-dehydro-D-gluconate is the second committed step in the Entner-Doudoroff pathway. This pathway begins with the phosphorylation of glucose and its oxidation to 6-phosphogluconate, which then enters the dehydration step catalyzed by EDD. The resulting KDPG is subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-phosphogluconate dehydratase.

Recombinant Expression and Purification of 6-Phosphogluconate Dehydratase

This protocol is adapted for the expression of His-tagged EDD in E. coli.

-

Gene Cloning and Expression Vector:

-

The gene encoding 6-phosphogluconate dehydratase (edd) is amplified by PCR from the genomic DNA of the source organism.

-

The PCR product is cloned into an expression vector (e.g., pET series) containing an N-terminal or C-terminal polyhistidine tag (His-tag).

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

-

-

Cell Lysis and Clarification:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

The cells are lysed by sonication or using a French press on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with the lysis buffer.

-

The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged EDD is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

-

Protein Purity and Concentration:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The protein concentration is determined using a standard method such as the Bradford or BCA assay.

-

If necessary, the purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

-

Enzyme Activity Assay

The activity of 6-phosphogluconate dehydratase can be determined using a coupled spectrophotometric assay.

-

Principle: The formation of KDPG by EDD is coupled to its cleavage by KDPG aldolase, which produces pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reagents:

-

Assay buffer: 100 mM HEPES, pH 8.0.

-

6-phosphogluconate (substrate).

-

NADH.

-

KDPG aldolase (auxiliary enzyme).

-

Lactate dehydrogenase (auxiliary enzyme).

-

Purified 6-phosphogluconate dehydratase.

-

-

Procedure:

-

In a cuvette, combine the assay buffer, NADH, KDPG aldolase, and lactate dehydrogenase.

-

Add the purified 6-phosphogluconate dehydratase and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate, 6-phosphogluconate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

-

Determination of Kinetic Parameters

-

Procedure:

-

The enzyme activity assay is performed as described above, but with varying concentrations of the substrate, 6-phosphogluconate.

-

The initial reaction rates (v0) are determined for each substrate concentration.

-

-

Data Analysis:

-

The initial rates are plotted against the substrate concentrations.

-

The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

-

Product Analysis by HPLC-MS and NMR

-

Enzymatic Synthesis of KDPG:

-

A larger-scale reaction is set up with purified EDD and 6-phosphogluconate.

-

The reaction is allowed to proceed to completion, which can be monitored by TLC or the enzyme activity assay.

-

-

Product Purification:

-

The reaction is stopped, and the enzyme is removed (e.g., by protein precipitation or filtration).

-

The product, KDPG, is purified from the reaction mixture, for example, by ion-exchange chromatography.

-

-

HPLC-MS Analysis:

-

The purified product is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

This analysis confirms the purity of the product and its molecular weight.

-

-

NMR Spectroscopy:

-

The structure of the purified product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P NMR).

-

The NMR spectra provide detailed structural information, confirming the identity of the product as 6-phospho-2-dehydro-D-gluconate.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of 6-phosphogluconate dehydratase.

Conclusion

This technical guide has provided a detailed overview of the enzymatic formation of 6-phospho-2-dehydro-D-gluconate from 6-phosphogluconate by 6-phosphogluconate dehydratase. The information presented, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a valuable resource for researchers in microbiology, biochemistry, and drug development. A thorough understanding of this key enzyme of the Entner-Doudoroff pathway can facilitate advancements in metabolic engineering and the discovery of novel antimicrobial agents.

References

The Discovery and Characterization of 6-Phospho-2-Dehydro-D-Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-phospho-2-dehydro-D-gluconate, more commonly known in its keto form as 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a pivotal intermediate in prokaryotic carbohydrate metabolism. Its discovery was intrinsically linked to the elucidation of the Entner-Doudoroff (ED) pathway, a unique route for glucose catabolism distinct from the more ubiquitous Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways. This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic significance of this key molecule. It includes detailed experimental protocols for its synthesis and analysis, a compilation of kinetic data for its associated enzymes, and graphical representations of the relevant metabolic and experimental workflows.

Discovery and Historical Context

The Entner-Doudoroff pathway was first described in 1952 by Michael Doudoroff and Nathan Entner in the bacterium Pseudomonas saccharophila.[1][2] Their work was prompted by the observation that this organism metabolized glucose through a novel mechanism. The key intermediate of this pathway, 2-keto-3-deoxy-6-phosphogluconate (KDPG), was subsequently identified and crystallized from enzyme preparations that had been incubated with 6-phosphogluconate.[3] The establishment of the two key enzymatic steps, the dehydration of 6-phosphogluconate to KDPG by 6-phosphogluconate dehydratase and the subsequent cleavage of KDPG by KDPG aldolase, solidified the understanding of this unique metabolic route.[3]

Biochemical Properties and Nomenclature

-

Systematic Name: 2-Dehydro-3-deoxy-D-gluconate 6-phosphate

-

Common Name: 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

-

Molecular Formula: C₆H₁₁O₉P

-

Metabolic Role: KDPG is the central intermediate in the Entner-Doudoroff pathway. It is formed from 6-phosphogluconate and is then cleaved into pyruvate and glyceraldehyde-3-phosphate.

Metabolic Pathways Involving 6-Phospho-2-Dehydro-D-Gluconate

6-phospho-2-dehydro-D-gluconate (KDPG) is a key metabolite in the Entner-Doudoroff (ED) pathway. The ED pathway is a primary route for glucose metabolism in many gram-negative bacteria and is also found in some gram-positive bacteria and archaea.

The Entner-Doudoroff Pathway

The ED pathway can be summarized in the following key steps:

-

Glucose Phosphorylation: Glucose is phosphorylated to glucose-6-phosphate.

-

Oxidation: Glucose-6-phosphate is oxidized to 6-phosphogluconolactone, which is then hydrolyzed to 6-phosphogluconate.

-

Dehydration: 6-phosphogluconate is dehydrated by 6-phosphogluconate dehydratase (EDD) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).

-

Aldol Cleavage: KDPG is cleaved by KDPG aldolase (EDA) into pyruvate and glyceraldehyde-3-phosphate (G3P).

-

Further Metabolism: G3P can then enter the lower stages of glycolysis to be converted to pyruvate.

The net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose.

Quantitative Data

The study of 6-phospho-2-dehydro-D-gluconate and its associated enzymes has yielded valuable quantitative data, which is crucial for understanding the kinetics and regulation of the Entner-Doudoroff pathway.

Intracellular Concentration

The intracellular concentration of KDPG can vary depending on the organism and growth conditions. In an engineered Escherichia coli strain lacking KDPG aldolase and overproducing 6-phosphogluconate dehydratase, the intracellular concentration of KDPG was found to increase from undetectable levels to 2.0 mM within 15 seconds after the addition of gluconate.[4][5]

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes involved in KDPG metabolism, 6-phosphogluconate dehydratase (EDD) and 2-keto-3-deoxy-6-phosphogluconate aldolase (EDA), have been characterized in several organisms.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| 6-Phosphogluconate Dehydratase (EDD) | Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | - | - | [6][7] |

| KDPG Aldolase (EDA) | Escherichia coli | KDPG | 0.1 ± 0.02 | - | 80 ± 2 | 8.0 x 10⁵ | [8] |

| KDPG Aldolase (EDA) | Escherichia coli | 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) | 0.2 ± 0.01 | - | 4 ± 0.1 | 1.9 x 10⁴ | [8] |

| KDPG Aldolase (EDA) | Haloferax volcanii | KDPG | - | 2.14 | - | - | [9] |

| KDPG Aldolase (EDA) | Haloferax volcanii | Pyruvate and GAP (reverse reaction) | 38 ± 11 (for GAP) | 161 ± 34 | - | - | [9] |

| 6-Phosphogluconate Dehydrogenase | Corynebacterium glutamicum | 6-Phosphogluconate | 0.34 | - | 1140 min⁻¹ | - | [10] |

| 6-Phosphogluconate Dehydrogenase | Bass Liver | 6-Phosphogluconate | 0.02666 | - | - | - | [11] |

| 6-Phosphogluconate Dehydrogenase | Bass Liver | NADP | 0.00088 | - | - | - | [11] |

Note: "U" represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-phospho-2-dehydro-D-gluconate.

Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG)

This protocol is adapted from a method for the gram-scale biocatalytic production of KDPG using 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD).[6][7]

Materials:

-

6-phosphogluconate (6PG)

-

Recombinant 6-phosphogluconate dehydratase (CcEDD)

-

HEPES buffer (pH 8.0)

-

MnCl₂

-

Trichloroacetic acid (TCA)

-

NaOH

-

L-lactate dehydrogenase

-

NADH

-

KDPG aldolase (for quantification)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6PG.

-

Add purified CcEDD to the reaction mixture.

-

Incubate the reaction at 37°C.

-

-

Monitoring the Reaction:

-

At regular intervals, take samples from the reaction mixture.

-

Stop the reaction by adding 20% (w/v) TCA and incubating on ice for 10 minutes.

-

Centrifuge the samples to pellet any precipitate.

-

Neutralize the supernatant with NaOH.

-

-

Quantification of KDPG:

-

Quantify the amount of KDPG produced using a coupled enzyme assay with KDPG aldolase and L-lactate dehydrogenase.

-

The assay mixture should contain HEPES buffer (pH 8.0), NADH, L-lactate dehydrogenase, KDPG aldolase, and the neutralized sample.

-

Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm.

-

-

Purification:

-

Once the reaction is complete, the KDPG can be purified using standard chromatographic techniques.

-

Enzymatic Assay of 6-Phosphogluconate Dehydratase (EDD)

This is a continuous spectrophotometric assay that couples the formation of KDPG to the oxidation of NADH.[7]

Materials:

-

HEPES buffer (pH 8.0)

-

NADH

-

L-lactate dehydrogenase

-

KDPG aldolase

-

6-phosphogluconate (substrate)

-

Purified 6-phosphogluconate dehydratase (enzyme sample)

Procedure:

-

Assay Mixture Preparation:

-

In a cuvette, prepare an assay mixture containing 100 mM HEPES buffer (pH 8.0), 0.2 mM NADH, L-lactate dehydrogenase, and KDPG aldolase.

-

-

Pre-incubation:

-

Pre-incubate the assay mixture at 37°C for 2 minutes to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Add the purified CcEDD enzyme solution to the cuvette.

-

Start the reaction by adding the substrate, 6-phosphogluconate.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

-

Recombinant Expression and Purification of 6-Phosphogluconate Dehydratase

This is a general protocol for the expression and purification of a histidine-tagged recombinant enzyme from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for 6-phosphogluconate dehydratase with a His-tag.

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase I).

-

Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing concentrations of imidazole).

-

Dialysis tubing and storage buffer.

Procedure:

-

Expression:

-

Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

-

Store the purified protein at -80°C.

-

Analysis of Sugar Phosphates by HPLC-MS

Sample Preparation:

-

Quench metabolism rapidly, for example, by using cold methanol.

-

Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Separate the polar (containing sugar phosphates) and non-polar phases by centrifugation.

-

Dry the polar phase under vacuum and reconstitute in a suitable solvent for LC-MS analysis.

LC-MS Conditions (General Guidance):

-

Column: A column suitable for the separation of polar compounds, such as a porous graphitic carbon or an anion-exchange column.

-

Mobile Phase: A gradient of aqueous ammonium carbonate or ammonium acetate and acetonitrile is often used.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of phosphorylated compounds.

-

Detection: Selected reaction monitoring (SRM) or full scan mode can be used for quantification and identification, respectively.

Conclusion

The discovery and characterization of 6-phospho-2-dehydro-D-gluconate have been instrumental in our understanding of microbial carbon metabolism. As the key intermediate of the Entner-Doudoroff pathway, it represents a crucial node in the metabolic network of many organisms. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development who are interested in further exploring the role of this important metabolite and its associated enzymes. Future research in this area may focus on the regulation of the ED pathway and its potential as a target for antimicrobial drug design.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. ou.edu [ou.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Rapid accumulation of intracellular 2-keto-3-deoxy-6-phosphogluconate in an Entner-Doudoroff aldolase mutant results in bacteriostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Crystal Structures of 6-Phosphogluconate Dehydrogenase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of 2-Keto-6-Phosphogluconate in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of 2-keto-6-phosphogluconate (KDPG) in the model organism Escherichia coli. As a key intermediate in the Entner-Doudoroff (ED) pathway, the metabolism of KDPG is crucial for carbon utilization and cellular energetics, presenting potential targets for metabolic engineering and antimicrobial drug development. This document details the core metabolic pathway, its regulation, quantitative data on key components, and detailed experimental protocols for its investigation.

The Entner-Doudoroff Pathway: The Primary Fate of KDPG

In Escherichia coli, 2-keto-6-phosphogluconate is primarily catabolized through the Entner-Doudoroff (ED) pathway.[1][2][3] This pathway is a distinct route of glucose metabolism that differs from the more commonly known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways.[1][2] The central role of the ED pathway is to convert 6-carbon sugars into two 3-carbon intermediates.[1][4]

The final step of the ED pathway, and the direct metabolic fate of KDPG, is its cleavage by the enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG aldolase), encoded by the eda gene.[1][4][5] This reaction yields two key metabolites: pyruvate and glyceraldehyde-3-phosphate (G3P) .[1][4] G3P can then enter the lower stages of glycolysis to generate ATP and reducing equivalents.[1]

The ED pathway is particularly important for the catabolism of sugar acids, such as gluconate and glucuronate, which are abundant in the mammalian gut where E. coli resides.[1][5][6]

Metabolic Pathway of 2-Keto-6-Phosphogluconate

Quantitative Insights into KDPG Metabolism

Understanding the quantitative aspects of KDPG metabolism is essential for building accurate metabolic models and for targeted genetic manipulation.

Table 1: Enzyme Kinetics of E. coli KDPG Aldolase (Eda)

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | 0.1 | 80 - 83 | 8.0 x 105 | [7] |

| 2-Keto-3-deoxy-6-phosphogalactonate (KDPGal) | 0.1 - 0.6 | 0.0063 - 0.01 | - | [8] |

| 2-Keto-4-hydroxy-4-(2'-pyridyl)butyrate (KHPB) | 32 | 11 | - | [8] |

| 2-Keto-3-deoxy-gluconate (KDG) | - | 0.019 | - | [8] |

| 2-Keto-4-hydroxyoctonate (KHO) | - | 2 | - | [8] |

| Pyruvate | - | 0.0121 | - | [8] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

Table 2: Intracellular Concentration of KDPG

| Strain | Condition | Intracellular KDPG Concentration (mM) | Reference |

| E. coli mutant lacking KDPG aldolase and overproducing 6-phosphogluconate dehydratase | 15 seconds after addition of gluconate | 2.0 | [1][9] |

Note: In wild-type E. coli under normal growth conditions, the intracellular concentration of KDPG is expected to be very low due to the high efficiency of KDPG aldolase.

Regulation of KDPG Metabolism

The expression of the eda gene, and thus the activity of the ED pathway, is tightly regulated at the transcriptional level in response to the availability of different carbon sources.

Transcriptional Regulation of the eda Gene

The eda gene is part of the edd-eda operon. Its expression is controlled by multiple transcriptional regulators, ensuring that the enzymes of the ED pathway are synthesized only when needed.

-

GntR: This repressor protein controls the induction of the edd-eda operon in the presence of gluconate.[5] In the absence of gluconate, GntR binds to the promoter region of the operon, blocking transcription. When gluconate is present, an intermediate of its metabolism acts as an inducer, causing GntR to dissociate from the DNA and allowing transcription to proceed.

-

KdgR: This repressor regulates the expression of genes involved in the catabolism of uronic acids, such as glucuronate and galacturonate.[5] The catabolism of these sugar acids also proceeds through KDPG, and therefore KdgR also controls eda expression.

-

PhoB: Under conditions of phosphate starvation, the two-component regulatory system PhoR/PhoB is activated. PhoB can directly control the transcription of eda from a specific promoter, suggesting a role for the ED pathway in phosphate-limited environments.[5]

-

CsrA: This post-transcriptional regulator can activate the synthesis of Eda, potentially playing a role in the response to carbon starvation.[5]

Regulatory Network of the eda Gene

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic fate of KDPG in E. coli.

KDPG Aldolase Activity Assay

This protocol describes a coupled spectrophotometric assay to determine the activity of KDPG aldolase in E. coli cell extracts. The production of pyruvate from KDPG is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

NADH (0.2 mM)

-

Lactate dehydrogenase (LDH) (10 units/mL)

-

2-keto-3-deoxy-6-phosphogluconate (KDPG) (10 mM stock solution)

-

E. coli cell-free extract

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, and LDH in a cuvette.

-

Add the E. coli cell-free extract to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes to measure any background NADH oxidation.

-

Initiate the reaction by adding a small volume of the KDPG stock solution to the cuvette and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.

-

One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Measurement of Intracellular KDPG by HPLC

This protocol outlines the extraction and quantification of intracellular KDPG from E. coli using high-performance liquid chromatography (HPLC).

Materials:

-

E. coli culture grown under desired conditions

-

Quenching solution (e.g., 60% methanol at -40°C)

-

Extraction solvent (e.g., a mixture of acetonitrile, methanol, and water)

-

Anion-exchange HPLC column

-

HPLC system with a suitable detector (e.g., UV or mass spectrometer)

-

KDPG standard for calibration curve

Procedure:

-

Quenching: Rapidly quench the metabolism of a known volume of E. coli culture by mixing with a cold quenching solution to prevent further metabolic activity.

-

Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature. Resuspend the cell pellet in a cold extraction solvent. Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris. Collect the supernatant containing the intracellular metabolites.

-

HPLC Analysis:

-

Inject a known volume of the clarified extract onto an anion-exchange HPLC column.

-

Separate the metabolites using an appropriate gradient of a mobile phase (e.g., a gradient of a salt solution like ammonium acetate).

-

Detect the eluting compounds using a UV detector (monitoring at a wavelength where KDPG absorbs) or, for higher specificity and sensitivity, a mass spectrometer.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of a pure KDPG standard through the HPLC system.

-

Determine the concentration of KDPG in the cell extract by comparing its peak area to the standard curve.

-

Normalize the KDPG concentration to the initial cell number or biomass to obtain the intracellular concentration.

-

13C-Metabolic Flux Analysis Workflow

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the in vivo fluxes through metabolic pathways. This workflow provides a general overview of applying 13C-MFA to study the ED pathway in E. coli.

Workflow:

-

13C-Labeling Experiment:

-

Culture E. coli in a defined minimal medium with a 13C-labeled substrate as the primary carbon source (e.g., [1-13C]glucose or a mixture of labeled and unlabeled glucose).

-

Allow the culture to reach a metabolic and isotopic steady state.

-

-

Sample Collection and Preparation:

-

Rapidly quench metabolism and harvest the cells.

-

Hydrolyze the biomass to obtain proteinogenic amino acids.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution for each amino acid fragment.

-

-

Computational Flux Analysis:

-

Use a metabolic model of E. coli's central carbon metabolism, including the ED pathway.

-

Input the experimentally determined mass isotopomer distributions into a flux analysis software package (e.g., INCA, Metran).

-

The software will then calculate the best-fit metabolic fluxes that explain the observed labeling patterns.

-

Experimental Workflow for 13C-Metabolic Flux Analysis

Conclusion

The metabolic fate of 2-keto-6-phosphogluconate in E. coli is a well-defined process central to the Entner-Doudoroff pathway. The cleavage of KDPG by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate is a critical step in the catabolism of various sugar acids. The intricate regulation of the eda gene ensures that this pathway is utilized efficiently in response to environmental cues. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of this metabolic route, paving the way for advancements in metabolic engineering and the discovery of novel antimicrobial strategies.

References

- 1. Improved 13C metabolic flux analysis in Escherichia coli metabolism: application of a high-resolution MS (GC-EI-QTOF) for comprehensive assessment of MS/MS fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 4. youtube.com [youtube.com]

- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 7. Intracellular metabolomics extraction [protocols.io]

- 8. med.upenn.edu [med.upenn.edu]

- 9. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Characterization of 6-Phosphogluconate Dehydrogenase Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic route operating alongside glycolysis.[1] It catalyzes the irreversible oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate (Ru-5-P), carbon dioxide (CO2), and the reducing equivalent NADPH.[1][2] This reaction is a critical source of NADPH for reductive biosynthesis and for protecting cells against oxidative stress.[1][3] The ribulose-5-phosphate produced is a precursor for nucleotide synthesis.[4] Given its central role in cell proliferation and metabolism, particularly in cancer cells, 6PGD is an important target for drug development.[2][5][6] This guide provides a comprehensive overview of the characterization of 6PGD reaction products, including quantitative data, experimental protocols, and the enzyme's role in metabolic pathways.

The 6-Phosphogluconate Dehydrogenase Reaction

The overall reaction catalyzed by 6PGD is as follows:

6-phospho-D-gluconate + NADP+ ⇌ D-Ribulose 5-phosphate + CO2 + NADPH + H+ [2]

The reaction proceeds through a three-step mechanism:

-

Oxidation of 6-phosphogluconate to a 3-keto intermediate.[7][8]

-

Decarboxylation of the intermediate to form the dienol of ribulose-5-phosphate.[7]

-

Tautomerization of the dienol to the final keto product, ribulose-5-phosphate.[8]

A conserved lysine residue plays a crucial role as the acid/base group in this catalytic process.[7]

Characterization of Reaction Products

The primary products of the 6-PGD-catalyzed reaction are Ribulose-5-Phosphate (Ru-5-P), NADPH, and CO2.

-

Ribulose-5-Phosphate (Ru-5-P): A five-carbon sugar phosphate that serves as a precursor for the synthesis of nucleotides and other essential biomolecules.[4][9] It can be further metabolized in the non-oxidative phase of the pentose phosphate pathway.[10][11]

-

NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): A crucial reducing agent in various anabolic processes, including fatty acid and steroid synthesis.[3] It also plays a vital role in maintaining cellular redox balance by regenerating reduced glutathione, which protects cells from oxidative damage.[1][3]

-

Carbon Dioxide (CO2): A gaseous product of the decarboxylation step.[1] Its release drives the reaction forward.[9]

Quantitative Analysis of the 6-PGD Reaction

The activity of 6PGD is subject to regulation by substrate availability and product inhibition. High levels of NADPH are known to inhibit the enzyme, while the substrate, 6-phosphogluconate, can act as an activator.[12][13]

Kinetic Parameters of 6-Phosphogluconate Dehydrogenase

The following table summarizes key kinetic parameters for 6PGD from different sources.

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Inhibitor | Ki (µM) | Reference |

| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | NADPH | 31.91 ± 1.31 | [14] |

| Rat Small Intestine | NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 | NADPH | 31.91 ± 1.31 | [14] |

| Human Erythrocytes | 6-Phosphogluconate | - | - | Ketotifen | 8.3 ± 1.7 | [3] |

| Human Erythrocytes | 6-Phosphogluconate | - | - | Dacarbazine | 10.1 ± 0.7 | [3] |

| Human Erythrocytes | 6-Phosphogluconate | - | - | Meloxicam | 50.9 ± 13.2 | [3] |

| Human Erythrocytes | 6-Phosphogluconate | - | - | Furosemide | 127 ± 37.8 | [3] |

| Human Erythrocytes | 6-Phosphogluconate | - | - | Methotrexate | 136.7 ± 25.3 | [3] |

Experimental Protocols for Product Characterization

Spectrophotometric Assay for 6PGD Activity (Measurement of NADPH Production)

This is the most common method for determining 6PGD activity by monitoring the increase in absorbance at 340 nm due to the production of NADPH.[3][15]

Principle: The reduction of NADP+ to NADPH results in an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the 6PGD activity.

Materials:

-

Assay Buffer: e.g., 100 mM Glycylglycine-NaOH, pH 7.5[15], or 25 mM MES, 150 mM NaCl, 10 mM MgCl2, pH 7.0.[16]

-

6-Phosphogluconate (6-PG) solution (e.g., 100 mM).[15]

-

NADP+ solution (e.g., 50 mM).[15]

-

Enzyme sample (cell lysate, tissue extract, or purified enzyme).

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

Cuvettes.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADP+, and 6-PG. For example, for a 3 mL final volume, mix 24.6 mL of buffer, 3.0 mL of 100 mM 6-PG, and 2.1 mL of 50 mM NADP+.[15]

-

Pipette 3.00 mL of the reaction mixture into a cuvette.[15]

-

Incubate the cuvette at a constant temperature (e.g., 30°C or 37°C) for approximately 3-5 minutes to allow the temperature to equilibrate.[15]

-

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette and mix immediately.[15][16]

-

Measure the change in absorbance at 340 nm over time (e.g., for 5 minutes) in kinetic mode.[15][16]

-

Calculate the rate of NADPH formation using the Beer-Lambert law (molar extinction coefficient for NADPH at 340 nm is 6.22 x 10^3 M-1cm-1).

Unit Definition: One unit of 6PGD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.[15]

Analytical Methods for Ribulose-5-Phosphate Detection

Direct quantification of Ribulose-5-Phosphate can be achieved using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[10]

a) Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Quench metabolic activity and extract metabolites from the sample.

-

Derivatization: Metabolites are derivatized (e.g., by methoximation and trimethylsilylation) to make them volatile for GC analysis.[17]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times and then identified and quantified by their mass spectra.[17]

b) Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Similar to GC-MS, metabolites are extracted.

-

Chromatographic Separation: Metabolites are separated using a suitable LC column (e.g., reversed-phase).

-

Mass Spectrometry Detection: The eluting compounds are detected and quantified by a mass spectrometer.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides structural information about metabolites.[10] It is particularly useful for metabolic flux analysis using stable isotopes (e.g., 13C-labeled glucose).[10]

Regulatory and Signaling Pathways

6PGD is a crucial enzyme in the oxidative branch of the pentose phosphate pathway, which is tightly integrated with other metabolic pathways like glycolysis.

In cancer cells, the activity of 6PGD is often upregulated to meet the high demand for NADPH and nucleotide precursors.[5][6] The product of the 6PGD reaction, ribulose-5-phosphate, has been shown to inhibit the LKB1-AMPK signaling pathway.[18] This inhibition leads to the activation of acetyl-CoA carboxylase 1 (ACC1) and subsequent lipogenesis, which supports tumor growth.[18]

Role in Drug Development

The elevated expression and activity of 6PGD in various cancers make it an attractive target for anticancer therapies.[5][6] Inhibition of 6PGD can lead to:

-

Decreased production of NADPH, leading to increased reactive oxygen species (ROS) and oxidative stress.[6][18]

-

Reduced synthesis of nucleotides and lipids, thereby slowing down cell proliferation.[18]

-

Activation of the AMPK pathway, which has tumor-suppressive functions.[6]

-

Reversal of resistance to chemotherapy drugs like cisplatin.[5]

Several inhibitors of 6PGD have been developed and are under investigation, including the natural product Physcion and its derivatives.[5][18] The development of selective 6PGD inhibitors represents a promising strategy for cancer treatment.[5]

Conclusion

The characterization of the reaction products of 6-phosphogluconate dehydrogenase is fundamental to understanding its role in cellular metabolism and disease. The primary products, ribulose-5-phosphate and NADPH, are vital for cell growth, proliferation, and survival. The methodologies outlined in this guide provide a framework for the quantitative analysis of these products and the assessment of 6PGD activity. As a key node in metabolic pathways that are often dysregulated in cancer, 6PGD continues to be a high-priority target for the development of novel therapeutics.

References

- 1. proteopedia.org [proteopedia.org]

- 2. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]

- 6. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 13. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nipro.co.jp [nipro.co.jp]

- 16. Recombinant Human 6-Phosphogluconate Dehydrogenase/PGD, CF 8964-DH-020: R&D Systems [rndsystems.com]

- 17. Identification of a novel NADPH generation reaction in the pentose phosphate pathway in Escherichia coli using mBFP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 6-Phosphogluconate Dehydrogenase (6PGD) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[1] It catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate and CO2, while concurrently reducing NADP+ to NADPH.[1] The NADPH produced is crucial for maintaining cellular redox balance and for biosynthetic reactions.[2] Given its role in cell growth and viability, 6PGD is a significant area of study in various fields, including cancer metabolism and drug development.[2][3][4] This document provides a detailed protocol for assaying 6PGD activity.

Principle of the Assay

The enzymatic activity of 6PGD is determined by monitoring the rate of NADPH production. This is achieved by spectrophotometrically measuring the increase in absorbance at 340 nm, which is characteristic of NADPH.[2][5][6] The reaction catalyzed by 6PGD is as follows:

6-phospho-D-gluconate + NADP+ ⇌ D-Ribulose 5-phosphate + CO2 + NADPH + H+ [1]

The rate of increase in absorbance at 340 nm is directly proportional to the 6PGD activity in the sample.

Data Presentation

Table 1: Reagents and Final Assay Concentrations

| Reagent | Stock Concentration | Volume for 1 mL Reaction | Final Concentration |

| Glycylglycine Buffer (pH 7.5) | 100 mM | 940 µL | 94 mM |

| 6-Phosphogluconate (6-PG) | 100 mM | 17 µL | 1.7 mM |

| β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) | 60 mM | 33.3 µL | 2.0 mM |

| Enzyme Sample | Variable | 10 µL | Variable |

Table 2: Typical Kinetic Parameters for 6PGD

| Parameter | Value | Organism/Tissue |

| Km for 6-Phosphogluconate | 595 ± 213 µM | Rat Small Intestine |

| Km for NADP+ | 53.03 ± 1.99 µM | Rat Small Intestine |

| Vmax | 8.91 ± 1.92 U/mg protein | Rat Small Intestine |

| Ki for NADPH (competitive inhibitor) | 31.91 ± 1.31 µM | Rat Small Intestine |

| Optimal pH | 7.0 - 7.5 | General |

Experimental Protocols

This protocol is a continuous spectrophotometric rate determination method.

Reagent Preparation

-

100 mM Glycylglycine Buffer (pH 7.5 at 25°C): Dissolve Glycylglycine in deionized water and adjust the pH to 7.5 with 1 M HCl.

-

100 mM 6-Phosphogluconate Solution: Prepare by dissolving 6-Phosphogluconic Acid, Trisodium Salt in deionized water.

-

60 mM NADP+ Solution: Prepare fresh by dissolving β-Nicotinamide Adenine Dinucleotide Phosphate in deionized water.

-

Enzyme Solution: Immediately before use, prepare a solution containing the sample to be assayed in cold deionized water or an appropriate buffer.

Assay Procedure

-

Prepare the Reaction Mixture: In a suitable cuvette, prepare the reaction mixture by adding the reagents in the following order:

-

Glycylglycine Buffer (pH 7.5)

-

6-Phosphogluconate Solution

-

NADP+ Solution

-

-

Equilibration: Mix the contents of the cuvette by inversion and equilibrate to the desired temperature (e.g., 25°C or 37°C) in a thermostatted spectrophotometer.[2][5]

-

Blank Measurement: Monitor the absorbance at 340 nm until a constant reading is obtained. This will serve as the blank rate.

-

Initiate the Reaction: Add the enzyme solution to the cuvette.

-

Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.[5]

-

Calculate the Rate: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for both the test and the blank.

Calculations

The activity of the 6PGD enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Units/mL enzyme = (ΔA340/min Test - ΔA340/min Blank) * (Total Reaction Volume in mL) / (6.22 * Volume of Enzyme in mL)

One unit of 6PGD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[6]

Mandatory Visualizations

6PGD Signaling Pathway

Caption: The role of 6PGD in the Pentose Phosphate Pathway.

Experimental Workflow for 6PGD Activity Assay

Caption: Step-by-step workflow for the 6PGD enzymatic assay.

References

- 1. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 6-Phosphogluconate Dehydrogenase (6-PGDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 4. elifesciences.org [elifesciences.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nipro.co.jp [nipro.co.jp]

Application Notes and Protocols for the In Vitro Reconstitution of the Entner-Doudoroff Pathway

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro reconstitution of the Entner-Doudoroff (ED) pathway, a key metabolic route for glucose catabolism in many prokaryotes. The protocols outlined below cover the expression and purification of the core enzymes and the subsequent assembly of the functional pathway in a controlled, cell-free environment. This reconstituted system serves as a powerful tool for fundamental research, enzyme characterization, and for screening potential inhibitors or modulators relevant to drug development.

Introduction

The Entner-Doudoroff pathway is a metabolic sequence that converts glucose to pyruvate and glyceraldehyde-3-phosphate.[1] It is distinguished from the more common Embden-Meyerhof-Parnas (glycolysis) pathway by its unique set of enzymes and lower ATP yield.[1] The two signature enzymes of the canonical ED pathway are 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda). The overall reaction scheme is as follows:

-

Glucose-6-phosphate dehydrogenase (Zwf) : Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺

-

6-phosphogluconolactonase (Pgl) : 6-phosphoglucono-δ-lactone + H₂O → 6-phosphogluconate

-

6-phosphogluconate dehydratase (Edd) : 6-phosphogluconate → 2-keto-3-deoxy-6-phosphogluconate + H₂O

-

KDPG aldolase (Eda) : 2-keto-3-deoxy-6-phosphogluconate → Pyruvate + Glyceraldehyde-3-phosphate

This document provides protocols to express and purify recombinant Edd and Eda from Escherichia coli and then use them to reconstitute the core reactions of the ED pathway in vitro.

Data Presentation

Table 1: Key Enzymes for In Vitro Reconstitution of the Entner-Doudoroff Pathway

| Enzyme | Abbreviation | E.C. Number | Source Organism (for cloning) |

| 6-phosphogluconate dehydratase | Edd | 4.2.1.12 | Escherichia coli K-12 |

| 2-keto-3-deoxy-6-phosphogluconate aldolase | Eda | 4.1.2.14 | Escherichia coli K-12 |

Table 2: Kinetic Parameters of Entner-Doudoroff Pathway Enzymes

| Enzyme | Substrate | Km (mM) | Optimal pH |

| 6-phosphogluconate dehydratase (E. coli) | 6-phosphogluconate | ~0.15 | 7.5 - 8.5 |

| KDPG aldolase (E. coli) | KDPG | 0.03 - 0.3 | 7.5 - 8.5 |

| KDPG aldolase (Pseudomonas saccharophila) | KDPG | 0.1 | 7.0 - 8.5 |

| KDPG aldolase (Hordeum vulgare) | KDPG | 0.35 | Not specified |

Note: Kinetic parameters can vary depending on the specific assay conditions (buffer, temperature, ionic strength).

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Edd and Eda from E. coli

This protocol describes the expression of N-terminally His-tagged Edd and Eda in E. coli BL21(DE3) and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1.1. Gene Cloning and Plasmid Construction

-

Amplify the edd and eda genes from E. coli K-12 genomic DNA using PCR with primers that add a 5' NdeI and a 3' XhoI restriction site and incorporate a sequence encoding a hexahistidine (His6) tag at the N-terminus.

-

Digest the PCR products and a suitable expression vector (e.g., pET-28a(+)) with NdeI and XhoI restriction enzymes.

-

Ligate the digested genes into the prepared vector.

-

Transform the ligation products into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR.

-